2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino-
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Overview
Description
2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino-: is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexadienone ring with an imino group attached to a para-acetylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- typically involves the reaction of 2,5-cyclohexadien-1-one with p-acetylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the imino group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: Its reactivity with biological molecules makes it a useful tool for probing biochemical pathways .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- involves its interaction with specific molecular targets. The imino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 2,5-Cyclohexadien-1-one, 4-diazo-
- 2,4-Cyclohexadien-1-one
- 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-
Comparison: Compared to these similar compounds, 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- is unique due to its specific imino and acetyl substituents. These functional groups confer distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
54023-73-3 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-(4-acetylphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H11NO2/c1-10(16)11-2-4-12(5-3-11)15-13-6-8-14(17)9-7-13/h2-9H,1H3 |
InChI Key |
PBIJFJHLHBBUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2 |
Origin of Product |
United States |
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